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molecular formula C14H14O2 B8756653 1-Naphthalenebutyric acid CAS No. 781-74-8

1-Naphthalenebutyric acid

Cat. No. B8756653
M. Wt: 214.26 g/mol
InChI Key: LZVCOUNJXYIOQA-UHFFFAOYSA-N
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Patent
US06410592B1

Procedure details

To a solution of 4-(1-naphthyl)butenoic acid (3.96 g) in ethyl alcohol (45 cm3) was added palladium on carbon (10%, 400 mg). The mixture was stirred under hydrogen (approx. 2 atm) for 3 h. The catalyst was then removed by filtration through a pad of Dicalite® and the solvent was removed under reduced pressure to yield the title compound (3.59 g).
Name
4-(1-naphthyl)butenoic acid
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][CH:12]=[CH:13][C:14]([OH:16])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C(O)C.[Pd]>[C:1]1([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
4-(1-naphthyl)butenoic acid
Quantity
3.96 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC=CC(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (approx. 2 atm) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration through a pad of Dicalite®
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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